molecular formula C23H18N6O2S B606570 CDK2 inhibitor 73 CAS No. 2079895-42-2

CDK2 inhibitor 73

Número de catálogo B606570
Número CAS: 2079895-42-2
Peso molecular: 442.49
Clave InChI: FUGRWXRQJGJIER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CDK2 inhibitor 73, also known as CDK2-IN-73 or CDK2-IN-4, is a potent and selective inhibitor of CDK2 . It has an IC50 of 44 nM for CDK2/cyclin A . This inhibitor is often used in research .


Molecular Structure Analysis

The molecular weight of CDK2 inhibitor 73 is 442.49 . Its chemical formula is C23H18N6O2S . The exact mass is 442.12 . The elemental analysis shows that it contains C (62.43%), H (4.10%), N (18.99%), O (7.23%), and S (7.25%) .

Aplicaciones Científicas De Investigación

Treatment of Triple-Negative Breast Cancer

CDK2 inhibitor 73 has been used in the treatment of triple-negative breast cancer. The compound shows good CDK2 inhibitory activity and possesses anti-proliferation activity in triple-negative breast cancer (TNBC) cells .

Cell Cycle Regulation

CDK2-IN-4 plays a crucial role in the control of the cell cycle and proliferation. These kinases are frequently deregulated in various cancers, viral infections, neurodegenerative diseases, ischemia, and some proliferative disorders .

Tumor Growth Inhibition

CDK2-IN-4 has shown robust pharmacodynamic and tumor growth inhibitory activity in multiple models of cancer . This makes it a promising candidate for cancer therapy.

Overcoming Resistance to CDK4/6 Inhibition

CDK2-IN-4 has been developed to overcome resistance mechanisms to CDK4/6 inhibition in preclinical models and clinical contexts . This is particularly important as resistance to CDK4/6 inhibitors is a common challenge in cancer therapy.

Targeting MYC Activated Preclinical Models

CDK2-IN-4 preferentially inhibits MYC activated preclinical models . MYC is an oncogene that can elicit CDK4/6 inhibitor resistance, and its inhibition is a key strategy in cancer therapy.

Potential Therapeutic Benefit Against Certain Tumors

Selective CDK2 inhibition, such as with CDK2-IN-4, provides a potential therapeutic benefit against certain tumors . This is due to the critical role of CDK2 in regulating the progression of the cell cycle and its association with tumor growth.

Development of New CDK Inhibitors

CDK2-IN-4 serves as an important scaffold in the development of new CDK inhibitors . Its structure and function can guide the design of new compounds with improved efficacy and selectivity.

Potential Use in Combination Therapies

Given its ability to overcome resistance to CDK4/6 inhibitors, CDK2-IN-4 could potentially be used in combination with other targeted drugs to enhance therapeutic efficacy .

Mecanismo De Acción

Target of Action

The primary target of CDK2 inhibitor 73, also known as CDK2-IN-4, is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a member of the larger cell cycle regulating CDK family of kinases, activated by binding partner cyclins . It plays a critical role in controlling the G1 to S-phase transition and promotes DNA replication during the cell cycle .

Mode of Action

CDK2 inhibitor 73 interacts with its target, CDK2, by binding to an allosteric pocket . This interaction results in the suppression of the Thr160 activating phosphorylation on CDK2 . It also leads to the downregulation of cyclin E1 , which is a key regulator of CDK2 .

Biochemical Pathways

The interaction of CDK2 inhibitor 73 with CDK2 affects the cell cycle regulation pathway . Specifically, it disrupts the CDK2/cyclin E1 and CDK2/cyclin A2 complexes , thereby inhibiting the phosphorylation of Rb (pRb) and inducing G1 cell cycle arrest . This results in the blockage of the G1/S transition and impedes DNA replication .

Result of Action

The action of CDK2 inhibitor 73 leads to several molecular and cellular effects. It causes a rapid loss of substrate phosphorylation . The inhibitor also induces G1 cell cycle arrest , thereby impeding cell proliferation . Furthermore, it downregulates cyclin E1 and suppresses activating phosphorylation of CDK2 on Thr160 .

Action Environment

The efficacy and stability of CDK2 inhibitor 73 can be influenced by various environmental factors. For instance, the overexpression of cyclin E1 in certain cancer cells can predict the dependency on CDK2 and thus the sensitivity to CDK2 inhibition . Moreover, the compound shows promise as a monotherapy and combination therapy, suggesting its action can be influenced by the presence of other drugs .

Safety and Hazards

While the Cdk2−/− phenotype suggests a selective CDK2 inhibitor will have a favorable safety profile, further investigation reveals that selective inhibition of CDK2/cyclin complexes can be relatively toxic for healthy cells due to the sequestration of cyclins and thus the loss of compensatory kinase activation .

Direcciones Futuras

The next generation of CDK inhibitors is also taking aim at CDK2 . There is a shift in focus to explore the structure–function relationship of CDK-containing multimeric complexes . These recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .

Propiedades

IUPAC Name

4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGRWXRQJGJIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.